Home > Products > Screening Compounds P123931 > (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
(4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone - 1114659-48-1

(4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Catalog Number: EVT-2941014
CAS Number: 1114659-48-1
Molecular Formula: C23H19NO5S
Molecular Weight: 421.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a related substance of Iloperidone. [] Iloperidone is an atypical antipsychotic drug used to treat schizophrenia. Related substances are chemically similar to the main drug substance but are not the same. They are often produced during the drug manufacturing process. Studying related substances is important for quality control of drug products.

2H-1,4-Benzothiazin-3(4H)-one

Compound Description: 2H-1,4-Benzothiazin-3(4H)-one [] is a benzothiazine derivative investigated for its xanthine oxidase (XO) inhibitory potential. It exhibited moderate XO inhibition with an IC50 value of 212.7 ± 16.4 µM [].

2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide

Compound Description: This compound [] is a benzothiazine derivative. Though its specific biological activity wasn't detailed in the provided abstracts, its synthesis and characterization suggest its potential relevance in medicinal chemistry.

Relevance: 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide [] is highly similar to (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. Both share the 1,4-benzothiazine core with a 1,1-dioxide moiety. The primary difference is the presence of the (4-methoxyphenyl)methanone substituent at the 2-position in the target compound, which is absent in this analog.

Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Compound Description: This benzothiazine derivative [] was synthesized and characterized as part of a study focusing on xanthine oxidase inhibitors. Although specific biological data wasn't included in the abstract, its inclusion in the study implies potential medicinal relevance.

Relevance: Structurally, ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide [] shares the core benzothiazine ring system with (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. The presence of the 1,1-dioxide group further strengthens the structural similarity. The key differences are the substituents at positions 2, 3, and 4 on the benzothiazine ring, which could influence its interactions with biological targets.

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Compound Description: This compound [] is a benzothiazine derivative shown to be the most potent xanthine oxidase (XO) inhibitor among the synthesized benzothiazine derivatives, with an IC50 value of 124.2 ± 13.9 µM []. This suggests its potential as a lead compound for developing new XO inhibitors.

Relevance: (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid [] is structurally related to (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, both containing the 1,4-benzothiazine scaffold. The key distinction is the substitution at the 2-position of the benzothiazine ring. While (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid has an acetic acid substituent, (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone features a (4-methoxyphenyl)methanone group. This difference in substituents likely influences their pharmacological profiles.

Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Compound Description: This compound [] is a benzothiazine derivative synthesized and characterized in a study focusing on xanthine oxidase inhibitors. Although the abstract didn't provide specific biological activity data, its inclusion in the research suggests potential medicinal relevance.

Relevance: This compound [] is closely related to (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. Both share the fundamental 1,4-benzothiazine core structure. The primary difference lies in the substituent at the 2-position of the benzothiazine ring. Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate possesses an ethyl acetate group, while the target compound has a (4-methoxyphenyl)methanone group.

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate

Compound Description: This compound [] is a benzothiazine derivative synthesized and characterized in a study investigating potential xanthine oxidase inhibitors. The lack of specific biological data in the abstract implies that further research is needed to elucidate its activity.

Relevance: This compound [] shares the 1,4-benzothiazine core with (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. The presence of the ethyl carboxylate group at the 2-position in this analog, as opposed to the (4-methoxyphenyl)methanone substituent in the target compound, could significantly impact their biological properties.

Ethyl (1,1-dioxido-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Compound Description: This compound [] represents a benzothiazine derivative synthesized and characterized as part of a study focused on identifying potential xanthine oxidase inhibitors. While the abstract doesn't delve into its specific biological properties, its inclusion in the research suggests potential medicinal relevance.

Relevance: This compound [] bears a striking resemblance to (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. Both compounds share the 1,4-benzothiazine core and a 1,1-dioxide moiety. The primary distinction lies in the 2-position substituent on the benzothiazine ring. Ethyl (1,1-dioxido-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate carries an ethyl acetate group, while the target compound features a (4-methoxyphenyl)methanone group. This difference in the substituent at the 2-position is likely to impact their interactions with biological targets and, consequently, their pharmacological activities.

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-phenylacetamide

Compound Description: This compound [] is a synthesized benzothiazine derivative investigated for its potential to inhibit xanthine oxidase. Although its specific biological activity was not detailed in the provided abstracts, its inclusion in the study suggests its relevance to medicinal chemistry.

Relevance: This compound [] and (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone share the 1,4-benzothiazine core structure. A notable difference lies in the 2-position substituent, where this compound has a N-phenylacetamide group compared to the (4-methoxyphenyl)methanone substituent in the target compound.

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Compound Description: This benzothiazine derivative [] was synthesized and characterized as part of a broader study investigating xanthine oxidase inhibitors. Although the abstract doesn't specify its biological activity, its inclusion in the study implies potential medicinal value.

Relevance: N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide [] and (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone share a common 1,4-benzothiazine core. The presence of a cyclohexyl group in the acetamide substituent at the 2-position distinguishes it from the (4-methoxyphenyl)methanone substituent in the target compound.

1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone

Compound Description: This compound [] is a benzothiazine derivative synthesized and characterized for its potential as a xanthine oxidase inhibitor. While the abstract lacks specific details about its biological activity, its presence in the study suggests its relevance in medicinal chemistry.

Relevance: 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone [] shares the 1,4-benzothiazine core with (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. A notable difference is the substituent at the 2-position, where this compound has an ethanone group compared to the (4-methoxyphenyl)methanone in the target compound.

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Compound Description: This benzothiazine derivative [] was synthesized and characterized in a study focused on developing new xanthine oxidase inhibitors. While specific biological activity data was not provided in the abstract, its inclusion suggests potential therapeutic relevance.

Relevance: This compound [] and (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone share the 1,4-benzothiazine core structure. A distinguishing feature is the substituent at the 2-position, where this compound has an ethyl carboxylate group compared to the (4-methoxyphenyl)methanone substituent in the target compound. This structural variation could significantly influence their pharmacological properties and interactions with biological targets.

Ethyl (2E)-2H-1,4-benzothiazin-3(4H)-ylideneacetate

Compound Description: This benzothiazine derivative [] was synthesized and characterized as part of a study exploring potential xanthine oxidase inhibitors. The abstract doesn't elaborate on its specific biological activity, suggesting the need for further research.

2-benzoyl-2H-1,4-benzothiazin-3(4H)-one

Compound Description: This compound [] is a benzothiazine derivative synthesized and characterized as part of a study focused on xanthine oxidase inhibitors. The abstract doesn't specify its biological activity, suggesting the need for further research to ascertain its potential.

Relevance: This compound [] is structurally related to (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, sharing the 1,4-benzothiazine core. A distinguishing feature is the benzoyl substituent at the 2-position in this analog, while the target compound has a (4-methoxyphenyl)methanone group.

4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-ɑ-methylbenzenemethanol (P88)

Compound Description: This compound [] is identified as a related substance of iloperidone, an atypical antipsychotic drug.

Relevance: While 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-ɑ-methylbenzenemethanol (P88) [] does not share the core structure of (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, it highlights the significance of studying related substances, particularly in the context of drug development and quality control. Understanding the properties and potential activities of related compounds like P88 is crucial for ensuring the safety and efficacy of pharmaceuticals like iloperidone.

Overview

The compound (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule that belongs to the class of benzothiazine derivatives. This compound features multiple functional groups, including methoxy and dioxido groups, which contribute to its chemical properties and potential applications. Understanding its structure, synthesis, and reactivity is crucial for exploring its uses in scientific research and industry.

Source

This compound can be synthesized through various organic chemistry techniques, often involving the reaction of specific phenolic compounds with benzothiazine derivatives. The detailed synthesis methods are explored in the synthesis analysis section.

Classification

The compound can be classified as:

  • Benzothiazine Derivative: Due to the presence of the benzothiazine ring structure.
  • Methoxy-substituted Aromatic Compound: Characterized by the methoxy groups attached to phenyl rings.
  • Dioxido Compound: Notable for the presence of dioxido functional groups that influence its reactivity.
Synthesis Analysis

Methods

The synthesis of (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step synthetic routes:

  1. Formation of Benzothiazine Core: The initial step often includes the condensation of a suitable thioketone with an amine to form the benzothiazine skeleton.
  2. Introduction of Methoxy Groups: Methoxylation can be achieved using methyl iodide in the presence of a base, which introduces methoxy groups at specific positions on the phenyl rings.
  3. Dioxido Group Formation: The introduction of dioxido functionality may involve oxidation reactions that convert suitable precursors into dioxido derivatives.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed for monitoring the progress of reactions and confirming product identity.

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C17_{17}H16_{16}N2_{2}O5_{5}S
  • Molecular Weight: Approximately 348.38 g/mol
  • Functional Groups: Methoxy (-OCH3_3), dioxido (-SO2_2), and carbonyl (C=O).
Chemical Reactions Analysis

Reactions

The compound is expected to participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The methoxy groups can act as nucleophiles in electrophilic aromatic substitution reactions.
  2. Oxidation Reactions: The dioxido group may undergo reduction or participate in redox reactions under certain conditions.
  3. Condensation Reactions: The carbonyl group can react with amines or alcohols to form imines or ethers.

Technical Details

Reactivity is influenced by steric hindrance from the methoxy groups and electronic effects from the dioxido moiety. Reaction conditions such as pH, temperature, and solvent polarity will significantly affect outcomes.

Mechanism of Action

Process

The mechanism of action for this compound, particularly if considered for pharmaceutical applications, may involve:

  1. Interaction with Biological Targets: The presence of methoxy and dioxido groups can enhance binding affinity to specific receptors or enzymes.
  2. Metabolic Stability: The structural features may influence how the compound is metabolized in biological systems.

Data

Experimental studies would typically involve pharmacological assays to determine efficacy against specific biological targets, alongside computational modeling to predict interaction dynamics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data would need to be determined experimentally.

Chemical Properties

Relevant Data or Analyses

Comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would provide insights into purity and structural integrity.

Applications

Scientific Uses

The compound has potential applications in several fields:

  1. Pharmaceutical Research: Due to its unique structure, it could serve as a lead compound for developing new therapeutic agents targeting specific diseases.
  2. Material Science: Its properties might be exploited in developing novel materials with specific electronic or optical characteristics.
  3. Chemical Synthesis: As an intermediate in synthesizing more complex molecules or pharmaceuticals.

Properties

CAS Number

1114659-48-1

Product Name

(4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

IUPAC Name

(4-methoxyphenyl)-[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone

Molecular Formula

C23H19NO5S

Molecular Weight

421.47

InChI

InChI=1S/C23H19NO5S/c1-28-18-12-10-16(11-13-18)23(25)22-15-24(17-6-5-7-19(14-17)29-2)20-8-3-4-9-21(20)30(22,26)27/h3-15H,1-2H3

InChI Key

RESNKCKMJJOVQO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.